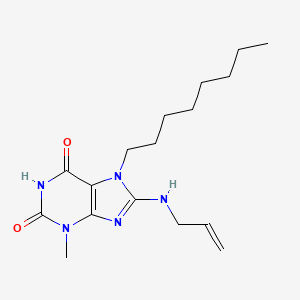
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione is a useful research compound. Its molecular formula is C17H27N5O2 and its molecular weight is 333.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antidepressant Properties : A study by Khaliullin et al. (2018) demonstrated the synthesis of a similar compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, and its antidepressant activity.
Chemical Synthesis Techniques : The work of Simo et al. (1998) focused on synthesizing new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing advanced chemical synthesis techniques relevant to the compound .
Cardiovascular Activity : Research by Chłoń-Rzepa et al. (2004) explored the cardiovascular activity of derivatives of purine-2,6-dione, including antiarrhythmic and hypotensive activities.
Molecular Structure Studies : The study by Karczmarzyk et al. (1995) provided insights into the molecular structure of related compounds, which is crucial for understanding their biological activity.
Inhibitory Activities : Mo et al. (2015) in their study on carboxybenzyl-substituted purine-2,6-dione derivatives highlighted the potential of these compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors.
Anticancer Activity : A research by Hayallah (2017) focused on the design and synthesis of new purine-diones and their potential as anticancer agents.
Properties
IUPAC Name |
3-methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-4-6-7-8-9-10-12-22-13-14(19-16(22)18-11-5-2)21(3)17(24)20-15(13)23/h5H,2,4,6-12H2,1,3H3,(H,18,19)(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYBTNLQRACNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
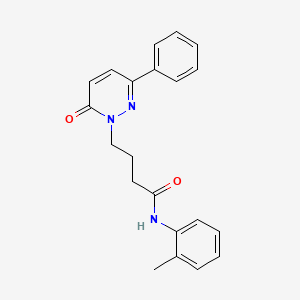
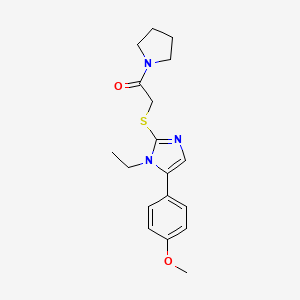
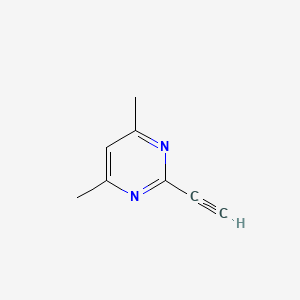

![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)
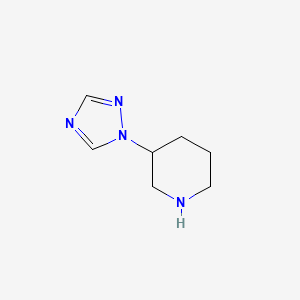
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)
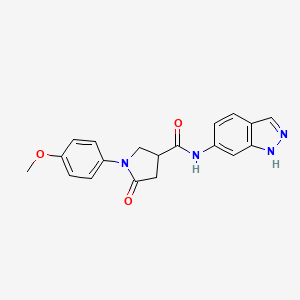
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)
